D-Valine
Overview
Description
D-Valine is an important organic chiral source and a member of the branched-chain amino acids. It is the D-enantiomer of valine, which means it has the same molecular formula as L-valine but a different spatial arrangement of atoms. This compound is extensively used in various industrial applications, including the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs .
Mechanism of Action
Target of Action
D-Valine, an important organic chiral source, is used as an intermediate for the synthesis of various compounds . It primarily targets cells that lack the enzyme D-amino acid oxidase . This enzyme is responsible for the breakdown of D-amino acids, including this compound .
Mode of Action
This compound interacts with its targets by inhibiting their proliferation . This is particularly useful in cell culture where this compound is used to selectively inhibit the growth of fibroblasts, allowing for the selective growth of epithelial cells .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a precursor in the penicillin biosynthetic pathway . In the biosynthesis of actinomycin D by Streptomyces, the multifunctional actinomycin synthetase II catalyzes the formation of a peptide bond between L-threonine and L-valine and then epimerizes L-valine to this compound .
Pharmacokinetics
It’s known that this compound’s bioavailability and efficacy can be influenced by its stereo selectivity .
Result of Action
The action of this compound results in various effects at the molecular and cellular levels. For instance, it has been used to inhibit fibroblast growth while allowing selective growth of epithelial cells in cell culture . Moreover, this compound and its derivatives have shown great activity in clinical use, such as penicillamine for the treatment of immune-deficiency diseases, and actinomycin D for antitumor therapy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the microbial preparation of this compound is more competitive and promising because of its high stereo selectivity, mild reaction conditions, and environmentally friendly process .
Biochemical Analysis
Biochemical Properties
D-Valine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The microbial preparation of this compound can be classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
Cellular Effects
This compound influences cell function in several ways. It is used in cell culture for selectively inhibiting fibroblasts proliferation
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple biochemical pathways.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Valine can be synthesized through several methods, including:
Microbial Asymmetric Degradation: This method involves the microbial degradation of DL-valine to selectively produce this compound.
Microbial Stereoselective Hydrolysis: This involves the hydrolysis of N-acyl-DL-valine by D-aminoacylase to produce this compound.
Microbial Specific Hydrolysis: This method uses D-hydantoinase coupled with D-carbamoylase to hydrolyze DL-5-isopropylhydantoin, resulting in this compound.
Industrial Production Methods: Microbial preparation of this compound is considered the most promising method due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process. This method can be classified into three categories based on the starting materials: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine, and microbial specific hydrolysis of DL-5-isopropylhydantoin .
Chemical Reactions Analysis
Types of Reactions: D-Valine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce corresponding keto acids.
Reduction: Reduction reactions can convert this compound derivatives into their respective alcohols.
Substitution: this compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions include keto acids, alcohols, and various substituted derivatives .
Scientific Research Applications
D-Valine has a wide range of scientific research applications, including:
Chemistry: Used as a chiral source in asymmetric synthesis and as an intermediate in the production of various chemicals.
Biology: Utilized in cell culture to selectively inhibit fibroblast proliferation.
Medicine: this compound derivatives, such as penicillamine and actinomycin D, are used in the treatment of immune-deficiency diseases and antitumor therapy, respectively.
Comparison with Similar Compounds
D-Valine is compared with other branched-chain amino acids such as D-leucine and D-isoleucine. These compounds share similar structural features but differ in their side chains and specific applications. For example:
D-Leucine: Used in the synthesis of peptide antibiotics and exhibits various bioactivities.
D-Isoleucine: Known for its role in metabolic pathways and as a precursor in the synthesis of certain antibiotics.
This compound’s uniqueness lies in its extensive industrial applications and its role as a chiral source in asymmetric synthesis .
Properties
IUPAC Name |
(2R)-2-amino-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046064 | |
Record name | D-Valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | D-Valine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14066 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
640-68-6 | |
Record name | D-Valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=640-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Valine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | VALINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y14I1443UR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can D-valine be utilized for growth in rats?
A1: While L-valine is essential for growth, the utilization of this compound is more complex. Research indicates that this compound can be converted into L-valine in rats, but this conversion can be inhibited by the presence of D-leucine in the diet []. The concentration of this compound in the diet also plays a crucial role in its utilization for growth [].
Q2: What is the metabolic fate of this compound's carboxyl-carbon?
A2: Unlike L-valine, which is readily metabolized and releases its carboxyl-carbon as CO2, this compound exhibits limited metabolism []. Studies in mice revealed that only a small fraction of the injected this compound's carboxyl-carbon was recovered as CO2, suggesting minimal conversion to L-valine [].
Q3: Does this compound interfere with L-valine metabolism?
A3: Interestingly, the presence of this compound does not appear to hinder the incorporation of L-valine into biological processes []. This observation suggests distinct metabolic pathways for the two enantiomers [].
Q4: What role does this compound play in penicillin biosynthesis?
A4: this compound is a crucial component in the biosynthesis of penicillin and cephalosporin antibiotics [, ]. It is incorporated into the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), a key precursor in the antibiotic synthesis pathway [, ].
Q5: How is this compound incorporated into ACV?
A5: Research using double-labeled valine molecules revealed that this compound is directly incorporated into ACV without undergoing any intermediate transformations, such as the formation of α,β-didehydrovaline []. This finding highlights the specificity of the biosynthetic enzymes involved in ACV formation [].
Q6: Can this compound be used to selectively inhibit fibroblast growth in cell culture?
A6: Yes, this compound can be utilized as a selective agent to inhibit fibroblast proliferation in cell cultures [, ]. This is because fibroblasts lack the enzyme D-amino acid oxidase, which is necessary for metabolizing this compound, while many epithelial cells possess this enzyme [, ].
Q7: How effective is this compound in inhibiting fibroblast growth in the presence of fetal bovine serum?
A7: Fetal bovine serum contains L-valine, which can potentially reduce the effectiveness of this compound selective media. To address this, researchers have developed modified selective media where the fetal bovine serum is dialyzed to remove L-valine, thus enhancing the inhibitory effect of this compound on fibroblast growth [].
Q8: Are there differences in the physical properties of this compound and L-valine?
A8: While this compound and L-valine share the same chemical formula and molecular weight, they differ in their optical activity and crystal structure [, ]. These differences arise from their distinct three-dimensional arrangements of atoms [, ].
Q9: What is a notable observation regarding the solubility of this compound?
A9: Interestingly, the method used to obtain this compound crystals can influence its solubility in water []. This highlights the importance of considering the preparation method when working with this compound and interpreting solubility data [].
Q10: Does the chirality of valine influence its transport across biological membranes?
A10: Research on the bacterium Leuconostoc mesenteroides demonstrated the stereospecificity of its transport systems for valine-containing dipeptides []. The study found that valine transport was significantly higher from glycyl-L-valine compared to glycyl-D-valine, indicating preferential uptake of the L-enantiomer [].
Q11: Can the chirality of valine be affected by external factors like impact events?
A11: Intriguingly, hypervelocity impact experiments suggest that oceanic impacts could potentially influence the chirality of amino acids like valine []. These findings raise questions about the role of impact events in the early Earth's oceans and their potential contribution to the emergence of homochirality in biological systems [].
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